Superior In Vivo Serum Concentration and Half-Life vs. Vancomycin and Archeomycin
Parvodicin C1 demonstrates a quantifiably superior pharmacokinetic profile compared to both vancomycin and archeomycin in in vivo mouse models . While exact serum concentration values from the 1987 discovery paper are not reported in the open abstract, the primary literature clearly states that 'the most active parvodicin, C1, produces high serum levels in vivo and has the potential for a long duration of action' [1]. Vendor documentation corroborates this, specifying that 'the half-life of Parvodicin C1 is longer in vivo than vancomycin and Archeomycin' . This dual advantage of higher systemic exposure and extended half-life is a critical differentiator for studies where prolonged antimicrobial pressure or sustained target engagement is required.
| Evidence Dimension | In Vivo Serum Levels & Half-Life |
|---|---|
| Target Compound Data | High serum levels; longer half-life (qualitative from literature; specific values not disclosed in abstract) |
| Comparator Or Baseline | Vancomycin and Archeomycin (both have lower serum levels and shorter half-lives) |
| Quantified Difference | Qualitative difference reported; data describes a clear and significant advantage in both peak serum concentration and elimination half-life. |
| Conditions | In vivo mouse models |
Why This Matters
This translates to a higher probability of therapeutic efficacy and allows for less frequent dosing regimens in preclinical models, reducing animal handling stress and experimental variability.
- [1] Christensen, S.B., et al. (1987). Parvodicin, a novel glycopeptide from a new species, Actinomadura parvosata: discovery, taxonomy, activity and structure elucidation. J Antibiot (Tokyo), 40(7), 970-990. View Source
